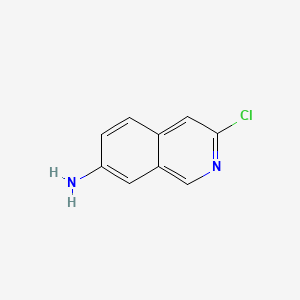

3-Chloroisoquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloroisoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIMWNSGXCNTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Chloroisoquinolin 7 Amine

Historical Context and Evolution of Synthetic Routes

The development of synthetic routes to isoquinolines dates back to the late 19th century with the discovery of several named reactions that form the foundation of isoquinoline (B145761) chemistry. The Bischler-Napieralski reaction, first reported in 1893, involves the cyclization of β-arylethylamides in the presence of a dehydrating agent. pharmaguideline.com Concurrently, the Pomeranz-Fritsch reaction, also described in 1893, provided another pathway through the acid-catalyzed cyclization of benzalaminoacetals. researchgate.net These early methods were pivotal in accessing the basic isoquinoline scaffold.

Over the years, these classical methods have been modified and expanded to allow for the synthesis of a wide variety of substituted isoquinolines. pharmaguideline.comresearchgate.net The evolution of these synthetic routes has been driven by the need for greater efficiency, regioselectivity, and functional group tolerance. More recent advancements have focused on transition-metal-catalyzed reactions, such as palladium-catalyzed α-arylation of ketones followed by cyclization, which offer novel and versatile approaches to polysubstituted isoquinolines. nih.gov While direct historical synthetic routes for 3-Chloroisoquinolin-7-amine are not extensively documented in early literature, the principles established by these foundational reactions have paved the way for the logical construction of this specific molecule through multi-step sequences.

De Novo Synthesis Strategies

De novo synthesis strategies involve the construction of the isoquinoline ring system from acyclic precursors. The Bischler-Napieralski and Pomeranz-Fritsch reactions are the most prominent examples of this approach.

Cyclization Reactions for Isoquinoline Ring Formation

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. pharmaguideline.com The reaction typically involves the intramolecular cyclization of a β-phenylethylamide using a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The success of this reaction is often dependent on the presence of electron-donating groups on the benzene (B151609) ring, which facilitate the electrophilic aromatic substitution. pharmaguideline.com For the synthesis of a 7-amino substituted isoquinoline, a plausible starting material would be a phenylethylamine with an amino or a protected amino group at the meta-position relative to the ethylamine (B1201723) moiety.

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a substituted benzaldehyde (B42025) and 2,2-dialkoxyethylamine. researchgate.net Similar to the Bischler-Napieralski reaction, the substitution pattern of the final isoquinoline is determined by the substituents on the initial benzaldehyde. Therefore, a 4-aminobenzaldehyde (B1209532) derivative (with the amino group protected) would be a logical starting point for targeting a 7-aminoisoquinoline.

While these methods are fundamental, their application to the direct synthesis of this compound would require appropriately substituted precursors that might be challenging to prepare and could lead to issues with regioselectivity during cyclization.

Introduction of Amine and Chloro Functionalities

In a de novo approach, the amine and chloro functionalities can be introduced either in the starting materials or during the cyclization and subsequent modification steps. For instance, a starting benzaldehyde for a Pomeranz-Fritsch reaction could bear a nitro group, which can later be reduced to an amine. Similarly, the chloro group at the 3-position could be introduced at a later stage through halogenation of an isoquinoline-1,3-dione intermediate or a related precursor. However, the more common and often more efficient strategy for synthesizing molecules like this compound involves building the core isoquinoline ring and then introducing the desired functional groups.

Functional Group Interconversion Approaches

Functional group interconversion (FGI) is a common and often more practical strategy for the synthesis of highly substituted isoquinolines like this compound. This approach begins with a pre-formed isoquinoline ring that is then subjected to a series of reactions to install the desired chloro and amino groups at the correct positions. A logical and documented pathway for analogous compounds involves the preparation of a dichloro-nitroisoquinoline intermediate followed by selective reduction of the nitro group. vulcanchem.com

A plausible synthetic route, based on the synthesis of isomeric compounds, would start with a suitably substituted nitrobenzoic acid. This would undergo cyclization and subsequent chlorination to yield a dichloro-nitroisoquinoline. The final step would be the selective reduction of the nitro group to an amine.

For example, the synthesis of the isomeric 3-Chloroisoquinolin-6-amine has been reported to proceed from 2-(carboxymethyl)-4-nitrobenzoic acid. This is converted to 6-nitroisoquinoline-1,3(2H,4H)-dione, which is then chlorinated to form 1,3-dichloro-6-nitroisoquinoline (B11870432). vulcanchem.com The final step is a selective hydrogenation of the nitro group. vulcanchem.com A similar pathway can be envisioned for the 7-amino isomer, likely starting from a different nitro-substituted benzoic acid derivative.

The synthesis of 3-chloro-5-amino-isoquinoline has been documented via the reduction of 3-chloro-5-nitro-isoquinoline using powdered iron in acetic acid and water. prepchem.com This further supports the viability of a nitro-chloro-isoquinoline precursor for the synthesis of the target molecule.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 1,3-Dichloro-6-nitroisoquinoline | 10% Pd/C, H₂, THF | - | 3-Chloroisoquinolin-6-amine | vulcanchem.com |

| 3-chloro-5-nitro-isoquinoline | Powdered Iron, Acetic Acid, Water | - | 3-chloro-5-amino-isoquinoline | prepchem.com |

| 1-chloro-5-nitroisoquinoline | SnCl₂·2H₂O, EtOAc | - | 5-Amino-1-chloroisoquinoline |

Amine Group Derivatization and De-protection

In many synthetic sequences, it is necessary to protect the amine functionality to prevent unwanted side reactions during subsequent chemical transformations. The nitro group itself can be considered a precursor to the amine, thus serving as a form of protection. Once the desired molecular framework is established, the nitro group is reduced to the amine in one of the final steps of the synthesis. Common methods for the reduction of an aromatic nitro group include catalytic hydrogenation (e.g., using palladium on carbon) or reduction with metals in acidic media (e.g., tin(II) chloride, iron, or zinc). vulcanchem.comprepchem.com

Halogenation and Dehalogenation Techniques

The introduction of the chlorine atom at the 3-position is a key step. In the context of the functional group interconversion approach, this is often achieved by reacting an isoquinoline-dione precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction typically converts the dione (B5365651) to a dichloroisoquinoline. vulcanchem.com

Selective dehalogenation can also be a useful tool. For instance, if a 1,3-dichloroisoquinoline (B189448) intermediate is formed, a subsequent reaction step might selectively remove the chlorine at the 1-position while retaining the one at the 3-position. The industrial synthesis of 3-Chloroisoquinolin-6-amine from 1,3-dichloro-6-nitroisoquinoline suggests that the chlorine at position 3 is stable under the conditions used for the reduction of the nitro group. vulcanchem.com

Catalytic Approaches in Synthesis

Catalysis offers a powerful tool for the synthesis of complex molecules like this compound, providing routes that are often more efficient and selective than classical methods. bohrium.com Both transition metals and, more recently, small organic molecules are employed to facilitate the construction of the isoquinoline core and the introduction of its specific substituents.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For the synthesis of polysubstituted isoquinolines, palladium, rhodium, copper, and silver catalysts are particularly prominent. bohrium.comnih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in building the isoquinoline framework. acs.orgmdpi.com For instance, a general and efficient route to substituted isoquinolines involves a sequential palladium-catalyzed α-arylation of ketones followed by a cyclization reaction. nih.gov This methodology allows for the convergent assembly of various precursors in excellent yields (often >70%) and can accommodate a wide range of functional groups, including those necessary for forming a 3-chloro or 7-amino substituted pattern. nih.gov Similarly, palladium complexes have been used to catalyze the arylation of compounds like ethyl cyanoacetate (B8463686) and malononitrile, which can then be elaborated into β-arylethylamines, key precursors for isoquinoline synthesis via the Pictet-Spengler reaction. acs.org

Rhodium catalysts have also been employed in the synthesis of isoquinolines. guidechem.com For example, Rh(III)-catalyzed C-H bond activation of in-situ generated oximes, followed by cyclization with an internal alkyne, provides a rapid method for assembling multisubstituted isoquinolines. organic-chemistry.org Another approach utilizes a rhodium(I) catalyst for the carbothiolation of alkynes, yielding adducts that serve as convenient precursors to highly substituted isoquinolines. organic-chemistry.org

Copper-catalyzed reactions are valuable for introducing amine functionalities. A copper-catalyzed α-arylation of ketones with 2-iodobenzamide, followed by an intramolecular C-N bond cyclization, has been shown to produce isoquinolin-1(2H)-one derivatives effectively. rsc.org Such a strategy could be adapted for the synthesis of amino-substituted isoquinolines.

The following table summarizes representative transition metal-catalyzed reactions applicable to the synthesis of substituted isoquinolines.

| Catalyst System | Reaction Type | Key Transformation | Typical Yields |

| Palladium complexes with specific phosphine (B1218219) ligands | Sequential α-arylation and cyclization | Construction of the polysubstituted isoquinoline core | 69-97% nih.gov |

| Rhodium(III) complexes | C-H activation / Annulation | One-pot synthesis from oximes and alkynes | Not specified organic-chemistry.org |

| Copper(I) with DMSO | α-arylation / Intramolecular C-N cyclization | Synthesis of isoquinolin-1(2H)-ones from 2-iodobenzamides | Not specified rsc.org |

| Silver(I) catalysts | Cyclization | Formation of isoquinolines from 2-alkynyl benzyl (B1604629) azides | Good organic-chemistry.org |

Organocatalysis and Biocatalysis Considerations

In the quest for more sustainable and metal-free synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives. rsc.orgrsc.org

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. This approach avoids the cost and potential toxicity associated with heavy metals. For isoquinoline-related structures, organocatalytic methods have been successfully applied. For example, pyrrolidine (B122466) has been used to catalyze the enamide-azide cycloaddition reaction between 4-azido-7-chloroquinoline and β-ketoesters, producing 7-chloroquinoline-1,2,3-triazoyl carboxylates in moderate to excellent yields. scielo.br While not directly yielding this compound, this demonstrates the utility of organocatalysts in functionalizing chloro-substituted quinoline (B57606) and isoquinoline systems. The development of organocatalytic Pictet-Spengler reactions, a key method for isoquinoline synthesis, represents another promising avenue. beilstein-journals.orgresearchgate.net

Biocatalysis employs enzymes to perform chemical reactions, offering unparalleled selectivity under mild conditions. nih.gov Enzymes like norcoclaurine synthase (NCS), a Pictet-Spenglerase, can catalyze the condensation reaction between dopamine (B1211576) and various aldehydes to produce a range of substituted tetrahydroisoquinolines. nih.gov While current applications focus on tetrahydroisoquinoline alkaloids, advancements in enzyme engineering could broaden the substrate scope to accommodate precursors for aromatic isoquinolines like this compound. nih.govrsc.org The use of enzymes offers a highly sustainable route, potentially starting from renewable feedstocks. rsc.org

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. ijpsjournal.comnih.gov This is achieved through principles like waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. nih.gov

Solvent-Free Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. nih.gov Solvent-free reactions, frequently assisted by microwave irradiation or thermal conditions, offer a compelling alternative. core.ac.ukresearchgate.net

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase yields, and simplify purification processes compared to conventional heating. rsc.org For isoquinoline synthesis, microwave irradiation has been used in palladium-catalyzed reactions to produce 4-substituted isoquinolines and in metal-free radical cyclizations of vinyl isonitriles to yield hydroxyl-containing isoquinolines. rsc.org The development of solvent-free protocols, such as the synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl2·2H2O under microwave irradiation, highlights the potential for creating the core of this compound without the need for a solvent. core.ac.ukresearchgate.net Similarly, thermal, solvent-free synthesis of quinolines using caesium iodide as a catalyst has proven to be a clean, simple, and high-yielding method. researchgate.net

| Method | Conditions | Advantages | Applicability |

| Microwave-Assisted Synthesis | Neat reactants, often with a solid-supported catalyst | Rapid heating, shorter reaction times, higher yields, fewer side products rsc.orgcore.ac.uk | Applicable to various cyclization and cross-coupling reactions for isoquinoline core formation. rsc.org |

| Thermal Solvent-Free | Reactants mixed with a catalyst (e.g., CsI) and heated | Simple methodology, easy work-up, reduced waste, suitable for large scale researchgate.net | Friedländer-type condensation reactions to form the heterocyclic ring. researchgate.net |

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. wikipedia.org Reactions with high atom economy are inherently "greener" as they generate less waste. wjpps.com

Addition and cycloaddition reactions are ideal in terms of atom economy, as all atoms from the reactants are incorporated into the product. nih.govjocpr.com Synthetic strategies for this compound that utilize cascade or domino reactions—where multiple bond-forming events occur in a single step without isolating intermediates—are highly desirable. nih.gov For example, transition-metal-catalyzed domino processes are effective in creating complex structures like isoquinolines from simple starting materials. bohrium.com The design of synthetic routes that maximize the incorporation of all atoms from starting materials into the final this compound structure is a key goal of green synthetic design. wikipedia.org

Reactivity and Mechanistic Investigations of 3 Chloroisoquinolin 7 Amine

Reactivity at the Chloro-Substituted Position

The chlorine atom at the 3-position of the isoquinoline (B145761) ring is the primary site of reactivity, enabling its functionalization through several important classes of organic reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the isoquinoline ring system facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. This allows for the displacement of the chloride ion by various nucleophiles.

The conversion of 3-chloroisoquinolin-7-amine to various 3,7-diaminoisoquinoline derivatives is a key transformation. Direct amination of 3-haloisoquinolines can be achieved using reagents like sodium amide or aqueous ammonia (B1221849), though these methods often necessitate harsh reaction conditions such as high temperatures or pressures.

Palladium-catalyzed amination offers a milder and more efficient alternative. While direct studies on this compound are not extensively documented, research on the closely related 1-amino-3-chloroisoquinoline demonstrates the feasibility of this reaction. For instance, the Pd-catalyzed amination of 1-amino-3-chloroisoquinoline has been successfully performed, suggesting that the chloro group at the 3-position is reactive towards amination under these conditions. The synthesis of 1,3-diaminoisoquinolines from 1,3-dichloroisoquinoline (B189448) further supports that the C3-chloro substituent can be displaced by an amino group, although the C1 position is generally more reactive. The introduction of a second amino group is often more challenging due to the electron-donating effect of the first amine.

Table 1: Examples of Amination Reactions on Chloro-Substituted Isoquinolines

| Starting Material | Reagent/Catalyst | Product | Reference |

| 1-Amino-3-chloroisoquinoline | Amine, Pd(0) catalyst | 1,3-Diaminoisoquinoline derivative | |

| 1,3-Dichloroisoquinoline | Ammonia/Primary Amine | 1-Amino-3-chloroisoquinoline | |

| 1-Amino-3-chloroisoquinoline | Secondary Amine (e.g., Morpholine) | 1-Amino-3-(morpholin-4-yl)isoquinoline |

The chloro group at the 3-position can also be substituted by alkoxide and thiolate nucleophiles. For instance, the reaction of 1-chloroisoquinolin-3-amine (B1626686) with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of 1-methoxyisoquinolin-3-amine, indicating that alkoxylation at the chloro-substituted position of an aminochloroisoquinoline is a viable process. This suggests that this compound would likely react similarly with alkoxides to yield 3-alkoxyisoquinolin-7-amines.

Thiolation reactions have also been reported on related scaffolds. A patent describes the reaction of a chloro-substituted heterocyclic compound with sodium thiomethoxide in DMF to afford the corresponding methylthio-substituted product. This provides a strong indication that this compound can undergo thiolation to produce 3-(alkylthio)isoquinolin-7-amines.

Table 2: Examples of Alkoxylation and Thiolation Reactions on Chloro-Substituted Isoquinolines

| Starting Material | Reagent | Product | Reference |

| 1-Chloroisoquinolin-3-amine | Sodium Methoxide | 1-Methoxyisoquinolin-3-amine | |

| Chloro-substituted heterocycle | Sodium Thiomethoxide | Methylthio-substituted heterocycle |

The conversion of 3

Cross-Coupling Chemistry

Reactivity at the Amine-Substituted Position

The primary amine at the C-7 position behaves as a typical aromatic amine, serving as a nucleophile and a base. It is a key site for derivatization to modify the molecule's properties.

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, such as an alkyl halide. The direct alkylation of primary amines with alkyl halides can sometimes be difficult to control, leading to mixtures of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com However, selective mono-alkylation can be achieved by carefully controlling stoichiometry or using specific catalytic systems, such as those employing cesium bases. google.com

N-Acylation is the reaction of the amine with an acylating agent, like an acyl chloride or an acid anhydride (B1165640), to form an amide. fishersci.co.ukcrunchchemistry.co.ukchemguide.co.uk This reaction is generally high-yielding and proceeds cleanly, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the acid byproduct (HCl or a carboxylic acid). fishersci.co.uk The resulting N-acyl derivative is a stable amide, a common functional group in medicinal chemistry.

| Reaction Type | Reagent Class | Typical Reagents | Product Class |

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl (B1604629) bromide (BnBr) | Secondary Amines |

| N-Acylation | Acyl Chlorides | Acetyl chloride (CH₃COCl) | N-Aryl Amides |

| N-Acylation | Acid Anhydrides | Acetic anhydride ((CH₃CO)₂O) | N-Aryl Amides |

The primary amine at the C-7 position can undergo a condensation reaction with aldehydes or ketones to form an imine, also known as a Schiff base. youtube.commasterorganicchemistry.com The reaction is typically acid-catalyzed and is reversible. libretexts.orglibretexts.org The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. pressbooks.pub Subsequent protonation of the hydroxyl group allows for its elimination as water, followed by deprotonation to yield the C=N double bond of the imine. masterorganicchemistry.compressbooks.pub The reaction rate is often optimal at a mildly acidic pH of around 4-5. libretexts.org

| Carbonyl Reactant | Structure | Product Name |

| Benzaldehyde (B42025) | C₆H₅CHO | N-(3-chloroisoquinolin-7-yl)-1-phenylmethanimine |

| Acetone | (CH₃)₂CO | N-(3-chloroisoquinolin-7-yl)propan-2-imine |

| Cyclohexanone | C₆H₁₀O | N-(3-chloroisoquinolin-7-yl)cyclohexan-1-imine |

Diazotization and Subsequent Transformations

The primary aromatic amine at the C-7 position is a key functional group that can be converted into a diazonium salt. This process, known as diazotization, transforms the amine into an excellent leaving group (N₂), paving the way for a variety of nucleophilic substitution reactions. masterorganicchemistry.comiitk.ac.in The reaction is typically carried out by treating an acidic solution of this compound with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C) to form the corresponding 3-chloroisoquinolin-7-diazonium salt in situ. iitk.ac.invedantu.com

This highly reactive diazonium salt intermediate is generally not isolated but is immediately used in subsequent transformations. masterorganicchemistry.com The most prominent of these are the copper(I)-catalyzed Sandmeyer reactions, which allow for the introduction of a range of substituents at the C-7 position. wikipedia.orglscollege.ac.in These reactions proceed via a radical-nucleophilic aromatic substitution mechanism. lscollege.ac.in

Key subsequent transformations include:

Chlorination, Bromination, and Cyanation: Treatment of the diazonium salt with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) yields the corresponding 3,7-dichloroisoquinoline, 7-bromo-3-chloroisoquinoline, or 3-chloroisoquinoline-7-carbonitrile, respectively. vedantu.comwikipedia.org These reactions provide a powerful method for introducing halogens or a nitrile group, which is a precursor to carboxylic acids, amines, and amides. wikipedia.org

Hydroxylation: The diazonium group can be replaced by a hydroxyl group to form 3-chloroisoquinolin-7-ol. This can be achieved by heating the aqueous solution of the diazonium salt or, more efficiently, by using copper(I) oxide (Cu₂O) in the presence of copper(II) nitrate. wikipedia.orglscollege.ac.in

Fluorination: While not a classical Sandmeyer reaction, fluorination can be accomplished via the Balz-Schiemann reaction. This involves the formation and thermal decomposition of the diazonium tetrafluoroborate (B81430) salt. wikipedia.org

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Chlorination | CuCl | 3,7-Dichloroisoquinoline | vedantu.comwikipedia.org |

| Bromination | CuBr | 7-Bromo-3-chloroisoquinoline | vedantu.comwikipedia.org |

| Cyanation | CuCN | 3-Chloroisoquinoline-7-carbonitrile | vedantu.comwikipedia.org |

| Hydroxylation | Cu₂O, Cu(NO₃)₂, H₂O | 3-Chloroisoquinolin-7-ol | wikipedia.orglscollege.ac.in |

| Fluorination (Balz-Schiemann) | 1. HBF₄ 2. Heat | 3-Chloro-7-fluoroisoquinoline | wikipedia.org |

Amide Bond Formation

The nucleophilic character of the 7-amino group allows for the straightforward formation of amide bonds. This is a fundamental transformation in medicinal chemistry for building more complex molecular architectures. The synthesis of amides from this compound can be achieved through several standard protocols. libretexts.org

One common method is the acylation with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct (HCl or a carboxylic acid). fishersci.it This reaction, known as the Schotten-Baumann reaction when using acyl chlorides, is typically efficient and proceeds under mild conditions. fishersci.it

Alternatively, direct coupling of the amine with a carboxylic acid can be accomplished using a variety of coupling reagents developed primarily for peptide synthesis. fishersci.it These reagents activate the carboxylic acid to form a highly reactive intermediate (such as an active ester or an O-acylisourea), which is then readily attacked by the amine. fishersci.it This approach avoids the need to first prepare a more reactive acyl derivative. luxembourg-bio.com The choice of reagent and conditions is often substrate-dependent. luxembourg-bio.com

| Reagent Class | Examples | Activated Intermediate | General Characteristics | Reference |

|---|---|---|---|---|

| Acyl Halides | Acetyl chloride, Benzoyl chloride | N/A (Direct acylation) | Highly reactive, requires base to scavenge acid byproduct. | fishersci.it |

| Carbodiimides | DCC, DIC, EDC | O-acylisourea | Widely used, high yields; DCC/DIC produce insoluble urea (B33335) byproducts. EDC's byproduct is water-soluble. | fishersci.it |

| Uronium/Guanidinium | HATU, HBTU, TPTU, COMU | Active ester (e.g., from HOAt or HOBt) | High efficiency, fast reaction times, low racemization. Often used with an additive like HOAt or HOBt and a base. | luxembourg-bio.commdpi.com |

| Phosphonium | BOP, PyBOP | Active ester | Effective but can be less favorable from an atom economy perspective. | organic-chemistry.org |

Reactivity of the Isoquinoline Core

The reactivity of the fused heterocyclic ring system is influenced by the electronic properties of the existing chloro and amino substituents. The isoquinoline nucleus consists of a pyridine ring fused to a benzene (B151609) ring. The pyridine ring is inherently electron-deficient and generally less reactive towards electrophilic attack than benzene.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the position of attack on the this compound ring is determined by the directing effects of the two substituents. libretexts.org

Amino Group (-NH₂): The amine at C-7 is a powerful activating group due to its ability to donate electron density to the ring through resonance. It is an ortho, para-director. libretexts.org It strongly activates the C-6 and C-8 positions.

Chloro Group (-Cl): The chlorine at C-3 is a deactivating group due to its inductive electron withdrawal but is also an ortho, para-director because of resonance effects. libretexts.org It directs towards the C-4 position.

Isoquinoline Ring System: The pyridine part of the isoquinoline is deactivated towards electrophilic attack compared to the benzene part. shahucollegelatur.org.in Electrophilic substitution on unsubstituted isoquinoline typically occurs on the benzene ring at the C-5 and C-8 positions. shahucollegelatur.org.in

Considering these factors, electrophilic attack on this compound is expected to occur preferentially on the electron-rich benzene ring, which is strongly activated by the C-7 amino group. Therefore, substitution is most likely directed to the positions ortho to the amine, namely C-6 and C-8. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃) would be predicted to yield a mixture of 6- and 8-substituted products. For instance, the nitration of 3-chloroisoquinoline (B97870) (without the activating amino group) has been shown to yield 3-chloro-5-nitroisoquinoline, demonstrating the preference for substitution on the benzene ring even in a deactivated system. cdnsciencepub.com

Oxidative Transformations

Specific studies on the oxidative transformation of this compound are not extensively documented in publicly available literature. However, like other N-heterocyclic aromatic compounds, the isoquinoline nitrogen is susceptible to oxidation. Treatment with oxidizing agents such as peroxy acids (e.g., m-CPBA) could potentially lead to the formation of the corresponding N-oxide, this compound N-oxide. This transformation would alter the electronic properties and reactivity of the heterocyclic ring, making it more susceptible to certain nucleophilic and cycloaddition reactions.

Reductive Transformations

The this compound molecule possesses two primary sites for reduction: the chloro-substituent and the isoquinoline ring system.

Hydrodehalogenation: The chlorine atom at the C-3 position can be removed via catalytic hydrogenation. This process, known as hydrodehalogenation, is often achieved using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate). lookchem.com This would yield 7-aminoisoquinoline. The reactivity of halo-heterocycles towards this reduction can vary, but chloroquinolines and -isoquinolines are known to undergo this transformation. lookchem.com

Ring Reduction: Under more forcing conditions (e.g., higher pressures of H₂, different catalysts like platinum or rhodium), the aromatic isoquinoline core can be reduced. Hydrogenation would likely occur first in the less aromatic pyridine ring to yield 3-chloro-1,2,3,4-tetrahydroisoquinolin-7-amine. Complete reduction of both rings is also possible under harsh conditions. The reduction of a nitro-isoquinoline to an amino-isoquinoline using SnCl₂ has been reported, indicating the stability of the ring system under certain reductive conditions. nih.gov

Studies on Reaction Kinetics and Thermodynamics

Qualitatively, the kinetics of its reactions can be inferred from general chemical principles. For instance, in amide bond formation, the rate will depend on the electrophilicity of the acylating agent and the nucleophilicity of the 7-amino group. fishersci.it In electrophilic aromatic substitution, the strong activating effect of the C-7 amino group would lead to significantly faster reaction rates compared to unsubstituted isoquinoline. libretexts.org The thermodynamic stability of the products, such as the regeneration of the aromatic system after substitution, is a major driving force for many of these reactions. uomustansiriyah.edu.iq However, without experimental data, specific rate constants, activation energies, and reaction enthalpies remain speculative.

Computational Probing of Reaction Mechanisms

The primary avenues for the synthetic derivatization of this compound are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which target the C-Cl bond. Computational studies on similar chloro-N-heterocycles provide a robust framework for understanding the plausible mechanistic pathways for this specific molecule.

The general catalytic cycle for these reactions, whether for C-N or C-C bond formation, typically involves three fundamental steps: oxidative addition, a subsequent amine coordination/deprotonation or transmetalation step, and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination Analogues:

DFT calculations on the Buchwald-Hartwig amination of aryl chlorides provide detailed energetic landscapes. For instance, studies on the amination of chlorobenzene (B131634) with piperidine, using a ylide-functionalized phosphine (B1218219) ligand (L1), have quantified the low activation barrier for the initial oxidative addition step, calculated to be around 49 kJ·mol⁻¹ (11.7 kcal/mol). nih.gov This step is crucial as it involves the cleavage of the strong C-Cl bond.

Further computational investigations comparing different phosphine ligands, such as BrettPhos and RuPhos, highlight how ligand structure influences the rate-limiting step of the entire catalytic cycle. nih.gov For a Pd-BrettPhos system, the oxidative addition is the rate-limiting step, whereas for the Pd-RuPhos system, the final reductive elimination step presents the highest energy barrier. nih.gov This demonstrates that the choice of ligand can fundamentally alter the energy profile of the reaction.

The table below presents a hypothetical energy profile for the Buchwald-Hartwig amination of this compound, based on DFT data from analogous aryl chloride systems. The values illustrate the relative energies of the key species along the catalytic pathway.

| Catalytic Cycle Step | Species | Relative Free Energy (kcal/mol) - Illustrative |

|---|---|---|

| Catalyst Resting State | L-Pd(0) + Substrates | 0.0 |

| Oxidative Addition | TS_OA | +15.5 |

| Pd(II) Intermediate | (L)Pd(Aryl)(Cl) | -4.5 |

| Amine Coordination/Deprotonation | TS_Deprotonation | +10.2 |

| Pd(II) Amido Complex | (L)Pd(Aryl)(NR2) | -12.0 |

| Reductive Elimination | TS_RE | +21.0 |

| Product Complex | L-Pd(0)-Product | -25.0 |

Note: This table is illustrative and based on data from computational studies on analogous aryl chlorides and different phosphine ligands. TS_OA refers to the transition state for oxidative addition, and TS_RE refers to the transition state for reductive elimination.

Suzuki-Miyaura Coupling Analogues:

Similarly, for the Suzuki-Miyaura reaction, computational studies on chloro-N-heterocycles are informative. The reactivity of the C-Cl bond is highly dependent on its position within the heterocyclic ring. Studies on chloropyridines have shown that while 3- and 4-chloropyridine (B1293800) undergo Suzuki-Miyaura coupling effectively with certain nickel catalysts, the corresponding reaction with 2-chloropyridine (B119429) is often inhibited. rsc.orgrsc.org DFT studies revealed that for α-halo-N-heterocycles like 2-chloropyridine and 1-chloroisoquinoline, the formation of stable, catalytically inactive dimeric nickel species can occur after the initial oxidative addition, thus halting the catalytic cycle. rsc.orgchemrxiv.org

Given that this compound has its chlorine atom at a β-position relative to the ring nitrogen, it is less likely to form such stable deactivating complexes compared to an α-chloro isomer. Therefore, it is expected to undergo Suzuki-Miyaura coupling more readily. The mechanism would follow the canonical pathway of oxidative addition, transmetalation with a boronic acid derivative, and reductive elimination. Theoretical calculations on the Suzuki-Miyaura reaction of phenyl chloride have shown that the nature of the base is critical in the transmetalation step, with calculations indicating that coordination of a base like tert-butoxide can significantly lower the transition state energy. sioc-journal.cn

The following interactive data table outlines the key mechanistic steps and the associated intermediates for a potential Suzuki-Miyaura coupling of this compound.

| Mechanistic Step | Description | Key Intermediate/Transition State |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Cl bond of the isoquinoline. | (L)Pd(II)(3-isoquinolin-7-amine)(Cl) |

| Transmetalation | The boronic acid (R-B(OH)₂) exchanges its organic group (R) with the chloride on the palladium center. This step is base-mediated. | [(L)Pd(II)(Aryl)(R)] Complex |

| Reductive Elimination | The newly coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst. | TS_RE leading to 3-R-isoquinolin-7-amine |

Applications As a Versatile Building Block in Organic Synthesis

Construction of Advanced Heterocyclic Systems

The synthesis of complex heterocyclic structures is a cornerstone of modern medicinal and materials chemistry. The unique arrangement of reactive sites on the 3-Chloroisoquinolin-7-amine scaffold presents theoretical pathways for the construction of novel fused and spirocyclic systems.

The primary amine group of this compound could theoretically participate in cyclization reactions to form fused heterocyclic systems. For instance, the Pschorr reaction is a classical method for intramolecular cyclization of aryldiazonium salts, which can be generated from primary aromatic amines, to form fused ring compounds. However, a thorough review of published scientific literature reveals no specific examples or detailed research findings on the application of this compound in the synthesis of fused ring systems.

Spiro compounds, characterized by two rings connected through a single shared atom, are of significant interest due to their unique three-dimensional structures. The synthesis of such compounds often involves bifunctional precursors. While the structure of this compound contains reactive sites that could potentially be utilized in the formation of spirocyclic architectures, there is no documented evidence in scientific literature detailing its use for this purpose.

Role in Precursor Synthesis for Functional Materials

The development of novel functional materials is a rapidly advancing field of research. Heterocyclic compounds are often integral to the structure of polymers, dyes, and organic electronic materials due to their unique photophysical and electronic properties.

In principle, the amine functionality of this compound could allow it to act as a monomer in polymerization reactions, such as in the formation of polyamides or polyimides. The chlorine atom could also serve as a site for post-polymerization modification. Despite this theoretical potential, there are no specific studies in the available literature that describe the use of this compound in the synthesis of polymeric materials.

Aromatic amines are common precursors in the synthesis of azo dyes and other colorants. The diazotization of the amine group in this compound followed by coupling with a suitable aromatic partner is a plausible route to novel dye structures. However, an examination of the scientific and patent literature did not yield any specific instances of this compound being utilized as a precursor for the synthesis of dyes or pigments.

The isoquinoline (B145761) scaffold is found in some organic electronic materials. The specific substitution pattern of this compound, with its electron-donating amine group and electron-withdrawing chlorine atom, could impart interesting electronic properties to larger conjugated systems. Nevertheless, there is a lack of published research detailing the synthesis or application of this compound in the development of organic electronic materials.

While the chemical structure of this compound suggests its potential as a versatile building block in organic synthesis, a comprehensive review of the available scientific literature indicates a significant lack of documented applications in the specified areas. There are no detailed research findings or established protocols for its use in constructing fused ring systems or spiro compounds. Similarly, its role as a precursor in the synthesis of polymeric materials, dyes, and pigments, or organic electronic materials is not reported in the public domain. Further research would be necessary to explore and establish the practical utility of this compound in these fields of synthetic chemistry.

Utilization in Agrochemical Research and Development

The structural motifs present in this compound are of significant interest in the creation of novel agrochemicals designed to protect crops and improve agricultural yields. lookchem.com Heterocyclic compounds, in general, form the basis of a large percentage of modern crop protection agents. nih.gov

This compound functions as a key precursor in the synthesis of more complex agrochemical intermediates. vandemark.com The amine and chloro groups on the isoquinoline scaffold allow for a variety of chemical transformations, enabling the construction of molecules with desired biological activities for crop protection. The development of such intermediates is a critical step in engineering effective end-use agricultural products. vandemark.com The chlorinated isoquinoline core, for instance, is a component in the development of fungicides with new modes of action. chemshuttle.com

The isoquinoline scaffold of this compound is a valuable framework for building new crop protection agents. nih.gov The strategic placement of the chlorine and amine substituents influences the molecule's electronic and steric properties, which can be fine-tuned to interact with specific biological targets in pests or pathogens. The development of diverse chemical libraries based on such scaffolds is a key strategy in the search for new and more effective agrochemicals. The use of ecological principles in conjunction with the development of new chemical agents is an emerging strategy to create more resilient cropping systems. europa.eu

Contributions to Pharmaceutical Intermediate Synthesis

In the realm of medicinal chemistry, this compound is a significant contributor to the synthesis of pharmaceutical intermediates, which are the building blocks for new therapeutic agents. cymitquimica.comcrysdotllc.com The isoquinoline framework is a privileged structure in drug discovery, appearing in numerous bioactive compounds. nih.gov

The concept of scaffold diversity is crucial in medicinal chemistry for the exploration of new chemical space and the discovery of novel drug candidates. whiterose.ac.ukrsc.org this compound provides a rigid and unique three-dimensional scaffold that can be elaborated upon to generate a wide variety of derivatives. whiterose.ac.uk This diversity is essential for identifying compounds that can interact with challenging biological targets. cam.ac.uk The ability to generate diverse libraries of compounds from a single, versatile starting material like this compound is a highly efficient strategy in drug discovery. nih.gov

For example, the Buchwald-Hartwig arylamination of a 3-chloroisoquinoline (B97870) derivative can produce a 3-aminoisoquinoline intermediate, which can then be further reacted to yield potential kinase inhibitors. mdpi.comnih.gov

This compound is an ideal precursor for the construction of bioactive compound libraries. crysdotllc.com These libraries, containing a multitude of structurally related compounds, are screened to identify molecules with promising biological activities. The reactivity of the chlorine and amine groups allows for the systematic introduction of various substituents, leading to a large and diverse collection of molecules for high-throughput screening. crysdotllc.com The synthesis of such libraries is a cornerstone of modern drug discovery, enabling the rapid identification of new lead compounds.

Isosteric and bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound. cambridgemedchemconsulting.comdrughunter.com This involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving efficacy, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comu-tokyo.ac.jpresearchgate.net

The 3-chloroisoquinoline moiety can be utilized in such strategies. For example, the chlorine atom can be replaced with other functional groups through nucleophilic substitution or cross-coupling reactions to modulate the compound's biological activity. The amine group can also be modified to explore different interactions with a biological target. This approach allows medicinal chemists to fine-tune the properties of a molecule to achieve the desired therapeutic effect. The replacement of a carbon atom with a sulfur atom is one example of a bioisosteric modification that has been explored to enhance anti-inflammatory activity in related quinazoline (B50416) systems. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 3-chloroisoquinolin-7-amine, a combination of one-dimensional and two-dimensional NMR experiments is required for unambiguous signal assignment.

While specific experimental data for this compound is not widely available in public-domain literature, the following sections outline the theoretical application of various NMR techniques for its characterization. The expected chemical shifts and coupling patterns are predicted based on established principles and data from structurally related isoquinoline (B145761) compounds.

Proton (¹H) NMR Techniques

Proton (¹H) NMR spectroscopy would provide critical information about the number, environment, and connectivity of hydrogen atoms in this compound. The aromatic protons on the isoquinoline core would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The protons of the amino group (-NH₂) would likely produce a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound: (Note: This is a predictive table based on analogous structures, as specific experimental data is not publicly available.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 8.8 - 9.2 | s | - |

| H-4 | 7.5 - 7.8 | s | - |

| H-5 | 7.8 - 8.1 | d | 8.5 - 9.0 |

| H-6 | 7.0 - 7.3 | dd | 8.5 - 9.0, 2.0 - 2.5 |

| H-8 | 7.2 - 7.5 | d | 2.0 - 2.5 |

| -NH₂ | 4.0 - 6.0 | br s | - |

Carbon-13 (¹³C) NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. Carbons bonded to electronegative atoms like chlorine and nitrogen, as well as the carbons of the aromatic system, would resonate at lower fields.

Predicted ¹³C NMR Data for this compound: (Note: This is a predictive table based on analogous structures, as specific experimental data is not publicly available.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 154 |

| C-3 | 148 - 152 |

| C-4 | 110 - 114 |

| C-4a | 134 - 138 |

| C-5 | 128 - 132 |

| C-6 | 118 - 122 |

| C-7 | 145 - 149 |

| C-8 | 115 - 119 |

| C-8a | 125 - 129 |

Two-Dimensional NMR Experiments (COSY, HMQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily between adjacent protons (e.g., H-5 and H-6).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationships between protons on the ring, for example, between H-1 and H-8.

Solid-State NMR Applications

While solution-state NMR is most common, solid-state NMR (ssNMR) could provide valuable information about the structure of this compound in the solid phase. This technique is particularly useful for studying polymorphism (the existence of different crystal structures) and for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, within the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is fundamental for determining the molecular weight of a compound and for deducing its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ (C₉H₈³⁵ClN₂) | 179.0376 |

| [M+H]⁺ (C₉H₈³⁷ClN₂) | 181.0347 |

Fragmentation Pattern Analysis

Mass spectrometry provides critical information for the structural elucidation of this compound by analyzing its fragmentation behavior under ionization. While specific experimental mass spectra for this exact compound are not widely published, a detailed fragmentation pattern can be predicted based on the established principles of mass spectrometry for its constituent functional groups: an isoquinoline core, a chlorine substituent, and a primary amine group. nih.govacs.orglibretexts.orgmiamioh.edu

The molecular formula of this compound is C₉H₇ClN₂. Its nominal molecular weight is approximately 178.6 g/mol . nih.gov Due to the presence of two nitrogen atoms (an even number), the molecular ion peak (M⁺˙) is expected at an even mass-to-charge ratio (m/z), specifically around 178. A key diagnostic feature will be the presence of an isotopic peak at M+2, approximately one-third the intensity of the molecular ion peak. chemguide.co.uk This characteristic 3:1 ratio for the M⁺˙ and (M+2)⁺˙ peaks is a definitive indicator of a single chlorine atom in the molecule, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk

The primary fragmentation pathways for this compound under electron ionization (EI) are expected to involve the following processes:

Loss of Hydrogen Cyanide (HCN): A common fragmentation for nitrogen-containing heterocyclic aromatic compounds like isoquinoline is the expulsion of a neutral HCN molecule (27 u) from the heterocyclic ring. acs.org This would result in a fragment ion at m/z 151.

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (35 or 37 u), resulting in a fragment ion at m/z 143.

Amino Group Fragmentation: The primary amine group can undergo fragmentation through the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃), although this is generally less favored in aromatic amines compared to α-cleavage in aliphatic amines. miamioh.edufuture4200.com

Ring Fragmentation: The stable isoquinoline ring system may undergo further fragmentation, leading to smaller characteristic ions, though the bicyclic aromatic structure itself is relatively stable. libretexts.org

A summary of the predicted major fragment ions in the mass spectrum of this compound is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 178 | [C₉H₇³⁵ClN₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 180 | [C₉H₇³⁷ClN₂]⁺˙ | - | Isotope Peak (M+2)⁺˙, approx. 1/3 intensity of M⁺˙ chemguide.co.uk |

| 151 | [C₈H₆ClN]⁺˙ | HCN | Loss of hydrogen cyanide from the isoquinoline ring |

| 143 | [C₉H₇N₂]⁺ | •Cl | Loss of a chlorine radical |

Coupled Techniques (GC-MS, LC-MS)

Coupled chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the separation, identification, and quantification of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. Given that aromatic amines can be analyzed by GC, this method is applicable, potentially after derivatization to improve volatility and peak shape. deepdyve.comgdut.edu.cnnih.gov For instance, derivatization with reagents like acetic anhydride (B1165640) protects the reactive amine group and prevents undesirable interactions with the GC column. mdpi.com A typical GC-MS method would involve a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column like HP-5MS). gdut.edu.cn The temperature program would start at a lower temperature and ramp up to ensure separation from other components before the compound elutes into the mass spectrometer for ionization and detection. gdut.edu.cn

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile or thermally labile compounds and is frequently used for substituted isoquinolines and aromatic amines. rsc.orggoogle.comnih.gov Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous component (like water with formic acid or ammonium (B1175870) formate (B1220265) to aid ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation. researchgate.net Electrospray ionization (ESI) in positive ion mode is generally effective for amines, as the nitrogen atom is readily protonated to form a [M+H]⁺ ion, which is then detected by the mass spectrometer. nih.govrsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint of this compound, allowing for the identification of its functional groups and the analysis of its bonding structure. renishaw.com

Vibrational Mode Analysis

The molecule this compound (C₉H₇ClN₂) consists of 19 atoms. As a non-linear molecule, it has 3N-6 fundamental vibrational modes, where N is the number of atoms. Therefore, it exhibits 3(19) - 6 = 51 normal modes of vibration. researchgate.net These vibrations can be categorized as stretching (changes in bond length) or bending (changes in bond angle).

The vibrational modes can be associated with specific parts of the molecule:

Amine (-NH₂) Group Vibrations: These include symmetric and asymmetric N-H stretching, scissoring (in-plane bending), wagging (out-of-plane bending), and twisting modes. wpmucdn.com

Isoquinoline Ring Vibrations: The aromatic rings have a complex set of vibrations, including C-H stretching, C-C stretching within the rings, and in-plane and out-of-plane C-H bending. The isoquinoline skeleton itself will have characteristic ring "breathing" modes. researchgate.netdergipark.org.tr

C-Cl Vibrations: The carbon-chlorine bond will have its own characteristic stretching and bending vibrations. dergipark.org.tr

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict and assign these vibrational frequencies with high accuracy, as has been done for similar molecules like 1-chloroisoquinoline. researchgate.netresearchgate.netq-chem.commolpro.net

Functional Group Identification

The IR and Raman spectra will display characteristic bands corresponding to the specific functional groups present in this compound. By comparing the observed spectral bands to known group frequency ranges, the chemical structure can be confirmed. wpmucdn.com Based on data from analogous compounds like aromatic amines and chloroisoquinolines, the following assignments are expected. researchgate.netwpmucdn.comdergipark.org.tr

Table 2: Predicted IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (Isoquinoline Ring) | Medium to Weak | Strong |

| 1650 - 1580 | N-H Scissoring (Bending) | Primary Aromatic Amine | Medium to Strong | Weak |

| 1620 - 1450 | C=C and C=N Ring Stretch | Aromatic (Isoquinoline Ring) | Medium to Strong | Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong | Medium |

| 1300 - 1000 | C-H In-plane Bend | Aromatic (Isoquinoline Ring) | Medium | Medium |

| 900 - 675 | C-H Out-of-plane Bend | Aromatic (Isoquinoline Ring) | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the most significant absorptions are due to the excitation of electrons from π bonding orbitals to π* antibonding orbitals.

Electronic Transitions and Chromophore Analysis

The primary chromophore (light-absorbing part) in this compound is the conjugated isoquinoline ring system. The UV-Vis spectrum of unsubstituted isoquinoline in the vapor phase shows absorption maxima (λmax) around 310-320 nm. nist.gov

The substituents on the isoquinoline ring—the chlorine atom and the amine group—act as auxochromes, which are groups that modify the absorption characteristics of the chromophore.

Amine Group (-NH₂): The amine group is a strong activating auxochrome with lone pair electrons on the nitrogen atom. These electrons can be delocalized into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (or red) shift, meaning absorption occurs at a longer wavelength. deepdyve.comresearchgate.net

Chlorine Atom (-Cl): The chlorine atom exhibits a dual effect. It is an electron-withdrawing group via induction but can donate its lone pair electrons via resonance. Typically, for halogens, the resonance effect leads to a slight bathochromic shift.

The combined effect of these two auxochromes on the isoquinoline chromophore is expected to result in significant bathochromic shifts compared to the parent isoquinoline. The primary electronic transitions observed will be π → π* transitions. researchgate.netresearchgate.net Computational studies on similar molecules like 6-aminoquinoline (B144246) predict absorption maxima in the range of 327–340 nm, depending on the solvent. deepdyve.comresearchgate.net Therefore, it is anticipated that the λmax for this compound will fall within a similar range, characteristic of a highly conjugated aromatic amine system.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore/Auxochromes |

|---|

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular geometry, conformation, and the various interactions that govern the packing of molecules in the crystal lattice.

Determination of Solid-State Molecular Structure

The determination of the solid-state molecular structure of this compound via single-crystal X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the isoquinoline ring system and define the geometry of the chloro and amine substituents. However, at present, no public crystal structure data for this compound has been deposited in crystallographic databases or published in scientific literature.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds. The choice of technique depends on the compound's volatility, polarity, and the scale of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol (B129727).

Due to the basic nature of the amine group and the isoquinoline nitrogen, peak tailing can be an issue. This is often mitigated by using end-capped columns or adding a competing base to the mobile phase. Detection is typically performed using a UV detector, as the aromatic isoquinoline system is a strong chromophore. While HPLC is certainly used to analyze related compounds, specific retention times and optimized method parameters for this compound are not available in published literature. thermoscientific.frnih.gov

Hypothetical HPLC Purity Analysis Data

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Not available |

| Purity | >95% (Typical for commercial samples) |

| Note: This table represents a typical, hypothetical method and does not reflect published experimental data for this compound. |

Gas Chromatography (GC)

Gas Chromatography is suitable for thermally stable and volatile compounds. The analysis of amines by GC can be challenging due to their polarity and potential for interaction with active sites in the GC system, leading to poor peak shape. labrulez.com For a compound like this compound, derivatization of the primary amine group (e.g., by silylation) might be necessary to increase volatility and reduce peak tailing. sigmaaldrich.com Alternatively, specialized base-deactivated columns are often used for the analysis of underivatized amines. labrulez.com

Coupling GC with a mass spectrometer (GC-MS) would allow for both separation and identification based on the compound's mass spectrum. No specific GC methods for this compound have been detailed in accessible research.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor reaction progress, identify compounds, and determine appropriate solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate would serve as the stationary phase, capitalizing on the polar interactions of the amine group. umass.edusavemyexams.com

A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be used as the mobile phase. The relative polarity of the solvent system would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7. Visualization of the spot would be accomplished under UV light (254 nm), where the aromatic ring would absorb light and appear as a dark spot on the fluorescent background. umass.edu Stains like ninhydrin (B49086) could also be used to specifically detect the primary amine group, typically yielding a colored spot upon heating. epfl.ch

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation

Energy Profiles of Reactions

Computational chemistry provides profound insights into the feasibility and kinetics of chemical reactions by mapping their energy profiles. For a molecule like 3-Chloroisoquinolin-7-amine, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C-3 position, where the chlorine atom is located.

An energy profile for such a reaction charts the potential energy of the system as it progresses from reactants to products along a reaction coordinate. khanacademy.org Many chemical reactions proceed through multiple elementary steps, and the energy profile can be used to compare the activation energies for each step and identify the rate-determining one. khanacademy.org For the substitution of the chlorine atom on the this compound ring by a nucleophile (e.g., an alcohol, amine, or thiol), the profile would typically feature at least one transition state and potentially a high-energy intermediate, such as a Meisenheimer complex.

Computational studies, often employing Density Functional Theory (DFT), can calculate the energies of these stationary points (reactants, products, intermediates, and transition states). researchgate.net The solvent environment is a critical factor, as polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy barriers and favoring the reaction both thermodynamically and kinetically. researchgate.net

Table 1: Conceptual Stages in the Energy Profile of a Nucleophilic Substitution Reaction

| Stage | Description | Key Characteristics |

| Reactants | Starting materials: this compound and a nucleophile. | Initial energy state of the system. |

| Transition State 1 | The peak energy point for the nucleophilic attack. | A transient molecular structure where bonds are partially formed and broken. |

| Intermediate | Formation of a Meisenheimer complex. | A local energy minimum on the reaction pathway. |

| Transition State 2 | The peak energy point for the expulsion of the leaving group (Cl-). | The energy barrier to be overcome to form the final product. |

| Products | The final substituted isoquinoline (B145761) and the chloride ion. | The final energy state of the system. |

This table represents a conceptual model of reaction stages that would be quantified in a specific computational study.

Molecular Modeling and Docking

Molecular modeling and docking are powerful computational techniques used to predict how a molecule, such as this compound, interacts with a macromolecular target, typically a protein. researchgate.netnih.gov This process is fundamental in drug discovery for identifying potential therapeutic agents by simulating the binding orientation and affinity of a small molecule within the active site of a target protein. researchgate.net

For this compound, a modeling study would begin with its three-dimensional structure. Its physicochemical properties, which are crucial for these simulations, can be calculated using computational tools.

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | chemsrc.com |

| Molecular Weight | 178.62 g/mol | chemsrc.com |

| Polar Surface Area (PSA) | 38.91 Ų | chemsrc.com |

| LogP (octanol-water partition coefficient) | 2.596 | chemsrc.com |

These properties influence how the molecule behaves in a biological environment and interacts with a protein target.

In a typical docking simulation, the this compound molecule would be placed into the binding site of a selected protein target. Given that isoquinoline and quinoline (B57606) scaffolds are common in kinase inhibitors, a relevant target could be an enzyme like Epidermal Growth Factor Receptor (EGFR) kinase. rsc.org The software then explores various possible binding poses and scores them based on factors like intermolecular forces, including:

Hydrogen Bonds: The 7-amino group and the ring nitrogen at position 2 are potential hydrogen bond donors and acceptors, respectively.

Pi-Pi Stacking: The aromatic isoquinoline ring can form favorable stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site.

Hydrophobic Interactions: The chlorinated benzene (B151609) portion of the molecule can engage in hydrophobic interactions.

The output of a docking study is a predicted binding energy (or docking score) and a detailed visualization of the best-fit binding pose, which reveals the specific amino acid residues involved in the interaction. nih.govsemanticscholar.org This information is invaluable for understanding the potential mechanism of action and for guiding the design of more potent derivatives.

QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to build a mathematical correlation between the chemical structure of a set of compounds and their biological activity or physicochemical properties, respectively. mdpi.comaaru.edu.jo

A QSAR study centered on this compound would not focus on the single molecule but on a series of its derivatives. The general workflow involves several key steps:

Compound Library Synthesis: A series of analogues is created by making systematic chemical modifications to the parent scaffold, this compound. For example, different chemical groups could be attached to the 7-amino position.

Biological Testing: The biological activity of each compound in the series is measured. This could be, for example, the half-maximal inhibitory concentration (IC₅₀) against a specific cancer cell line or enzyme. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each derivative. These are numerical values that encode different aspects of the molecule's structure, such as steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties.

Model Development: Statistical methods, from multiple linear regression to more complex machine learning algorithms like Genetic Function Approximation (GFA), are used to create an equation that links the descriptors to the observed biological activity. mdpi.comjournalssystem.com

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired biological effect.

Table 3: Hypothetical Data for a QSAR Study of this compound Derivatives

| Derivative | R-Group at 7-amino position | LogP (Descriptor) | IC₅₀ (µM) (Activity) |

| 1 | -H | 2.60 | 15.2 |

| 2 | -CH₃ | 3.05 | 11.8 |

| 3 | -COCH₃ | 2.45 | 8.5 |

| 4 | -C₂H₅ | 3.48 | 14.1 |

| 5 | -Ph | 4.51 | 25.6 |

This table is a simplified, hypothetical example to illustrate the type of data used to build a QSAR model. A real study would include many more compounds and descriptors.

Predictive Design of Novel Derivatives

The ultimate goal of the computational studies described above is the predictive design of novel derivatives with enhanced properties, such as improved biological activity or better selectivity. mdpi.com This process integrates insights from molecular docking and QSAR models to guide rational drug design.

Information from molecular docking can highlight specific opportunities for structural modification. rsc.org For instance, if the docking pose of this compound in a target's active site reveals an unoccupied hydrophobic pocket adjacent to the C-5 position, a rational design strategy would be to synthesize derivatives with a small hydrophobic group (e.g., a methyl or ethyl group) at that position to achieve additional favorable interactions and potentially increase binding affinity.

Similarly, a QSAR model provides a mathematical roadmap for optimization. If the model indicates that lower LogP (i.e., less hydrophobicity) and the presence of a hydrogen bond donor at the 7-position are correlated with higher activity, chemists would focus on synthesizing derivatives that fit this profile. mdpi.com This might involve adding polar groups like hydroxyls (-OH) or amides (-CONH₂) to the substituent on the 7-amino group.

This predictive, in-silico approach allows researchers to prioritize the synthesis of compounds that are most likely to succeed, saving significant time and resources compared to traditional trial-and-error screening. researchgate.net

Table 4: Examples of Predictive Modifications for Novel Derivatives

| Parent Scaffold | Computational Insight | Proposed Modification | Rationale |

| This compound | Docking: Unfilled pocket near C-1 | Add a cyclopropyl (B3062369) group at C-1 | To improve shape complementarity and van der Waals interactions. |

| This compound | Docking: H-bond acceptor needed near 7-amino group | Acylate the 7-amino group (e.g., -NHCOCH₃) | The carbonyl oxygen can act as a hydrogen bond acceptor. |

| This compound | QSAR: Lower LogP correlates with higher activity | Add a hydroxyl group to a substituent on the 7-amino group | To increase polarity and reduce LogP. |

| This compound | QSAR: Negative charge at C-4 is unfavorable | Add an electron-withdrawing group (e.g., -F) at C-4 | To modulate the electronic properties of the ring system. |

This table provides hypothetical examples of how computational findings can be translated into concrete ideas for designing new molecules.

Emerging Research Directions and Future Outlook

Sustainable Synthesis of 3-Chloroisoquinolin-7-amine

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of complex molecules like this compound, this involves the adoption of methods that reduce waste, minimize energy consumption, and utilize less hazardous reagents. nih.govrsc.org Traditional multi-step syntheses of isoquinoline (B145761) derivatives often involve harsh conditions and the use of stoichiometric amounts of toxic reagents. Modern research is focused on overcoming these limitations through innovative approaches.

Key areas of development in the sustainable synthesis of isoquinoline scaffolds, which are applicable to this compound, include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. rsc.org The use of microwave irradiation in conjunction with green solvents like polyethylene (B3416737) glycol (PEG) and recyclable catalysts offers a promising route for the efficient synthesis of isoquinoline derivatives. researchgate.net

Photocatalysis and Electrocatalysis: These methods utilize light or electrical energy to drive chemical reactions, often under mild conditions. rsc.org Photocatalytic approaches, in particular, are gaining traction for their ability to facilitate C-H activation and other challenging transformations in a more environmentally friendly manner. ijpsjournal.com

Use of Recyclable Catalysts: Homogeneous catalysts, such as ruthenium complexes in PEG-400, have been shown to be effective and recyclable in the synthesis of isoquinolines, promoting a circular economy approach to chemical manufacturing. rsc.org

Benign Solvent Systems: The replacement of volatile and toxic organic solvents with greener alternatives like water or biodegradable solvents is a cornerstone of sustainable chemistry. rsc.org Research into water-based, four-component reactions for the synthesis of fused isoquinolines has demonstrated high yields and easy catalyst recovery. nih.gov

| Sustainable Synthesis Approach | Key Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. rsc.orgmdpi.com | Acceleration of cyclization and amination steps. |

| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy. ijpsjournal.com | Facilitating C-H functionalization and cross-coupling reactions. |

| Recyclable Catalysts (e.g., Ru(II)/PEG-400) | Reduced catalyst waste, lower cost, simplified purification. researchgate.net | Application in key bond-forming and cyclization steps. |